2-(4-Aminophenoxy)ethanol

Description

BenchChem offers high-quality 2-(4-Aminophenoxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Aminophenoxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

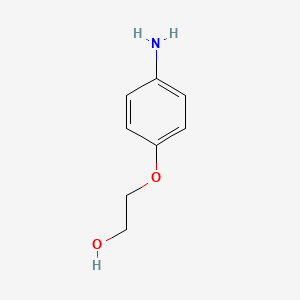

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCAKTIYISIAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31886-03-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(4-aminophenyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31886-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20214425 | |

| Record name | 2-(4-Aminophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6421-88-1 | |

| Record name | 4-(2-Hydroxyethoxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6421-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006421881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Aminophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Aminophenoxy)ethanol chemical properties and structure

Initiating Data Collection

I've initiated comprehensive Google searches focused on 2-(4-Aminophenoxy)ethanol. I'm focusing on chemical properties, structure, synthesis methods, and applications. My aim is to extract detailed information from the search results to create a base understanding. I'm prioritizing accuracy and thoroughness in this initial phase.

Refining the Research Plan

I'm now expanding my data collection to include detailed analyses of the search results for 2-(4-Aminophenoxy)ethanol. I will focus on extracting critical data points such as molecular formula, weight, and spectral information. My plan includes an examination of established synthesis methods, with the creation of a workflow diagram. I'll also be searching for applications, especially in drug development.

Expanding Data Analysis

I'm now diving deeper, performing comprehensive searches for key information such as molecular formula, weight, melting and boiling points, and solubility data, alongside spectral data and safety information for 2-(4-Aminophenoxy)ethanol. I'm focusing on finding reliable synthesis protocols and potential applications in both research and industry, with a focus on drug development, with peer-reviewed articles, patents, and technical data sheets from reputable chemical suppliers.

Physicochemical properties of 2-(4-Aminophenoxy)ethanol

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Aminophenoxy)ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(4-Aminophenoxy)ethanol is an aromatic compound featuring a primary amine, an ether linkage, and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in various fields, including the synthesis of pharmaceuticals, dyes, and polymers. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties is paramount for its effective application, from predicting its behavior in reaction media to designing stable formulations and ensuring safe handling.

This guide provides an in-depth analysis of the core physicochemical characteristics of 2-(4-Aminophenoxy)ethanol. Moving beyond a simple recitation of data, we delve into the causality behind experimental methodologies, offering field-proven insights to ensure both accuracy and reproducibility in a laboratory setting. The protocols described herein are designed as self-validating systems, providing a robust framework for empirical determination and verification.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 2-(4-Aminophenoxy)ethanol is defined by its specific arrangement of atoms and bonds, which dictates its reactivity and physical properties.

-

IUPAC Name: 2-(4-aminophenoxy)ethanol[1]

-

Molecular Formula: C₈H₁₁NO₂[1]

-

Canonical SMILES: C1=CC(=CC=C1N)OCCO[1]

-

InChI Key: SRCAKTIYISIAIT-UHFFFAOYSA-N[1]

Caption: Chemical structure of 2-(4-Aminophenoxy)ethanol.

Core Physicochemical Properties: A Summary

The physical state, solubility, and partitioning behavior of a compound are critical parameters for its application in synthesis and formulation. These properties are summarized below and explored in detail in the subsequent sections.

| Property | Value | Reference |

| Molecular Weight | 153.18 g/mol | [1] |

| Physical Appearance | Brown to black powder | [2] |

| Melting Point | 73-74 °C | [2] |

| Boiling Point | 182-185 °C (at 14 Torr) | [2] |

| pKa (Predicted) | 14.40 ± 0.10 | [2] |

| XLogP3 (Computed) | 0.2 | [1] |

Experimental Determination of Key Properties

This section provides validated, step-by-step protocols for determining the essential physicochemical properties of 2-(4-Aminophenoxy)ethanol. The rationale behind key experimental choices is explained to enhance understanding and ensure methodological robustness.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Significance: The melting point is a crucial indicator of purity. For drug development, it influences solubility, dissolution rate, and the selection of manufacturing processes like hot-melt extrusion. A sharp melting peak typically signifies high purity.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 2-(4-Aminophenoxy)ethanol into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation, which is critical for an aminophenol derivative.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and yields a sharp, reproducible peak.

-

Cool the cell back to 25 °C.

-

-

Data Analysis: Determine the onset temperature of the endothermic event from the resulting thermogram. This onset represents the melting point. The peak area can be integrated to determine the heat of fusion.

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profiling

Significance: Solubility is a cornerstone of drug development, impacting bioavailability and formulation design. Understanding solubility in various media (aqueous buffers, organic solvents) is essential for developing liquid formulations, purification strategies, and predicting absorption.

Protocol (Thermodynamic Solubility via Shake-Flask Method):

-

System Preparation: Prepare a series of relevant solvents (e.g., pH 7.4 phosphate-buffered saline, ethanol, DMSO).

-

Sample Addition: Add an excess amount of 2-(4-Aminophenoxy)ethanol to a known volume of each solvent in a glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours. This duration is chosen to ensure the system reaches thermodynamic equilibrium between the dissolved and solid states.

-

Phase Separation: After equilibration, allow the vials to stand until the excess solid has settled. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw a supernatant aliquot, filter it through a 0.22 µm syringe filter to remove any remaining particulates, and dilute it with a suitable mobile phase. Analyze the concentration of the diluted sample using a validated HPLC-UV method. The UV chromophore of the benzene ring allows for sensitive detection.

Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Profile for Structural Confirmation

Spectroscopic data provides a molecular fingerprint, confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The aromatic protons will appear in the downfield region (~6.5-7.5 ppm). The two methylene groups (-O-CH₂-CH₂-OH) will likely appear as triplets around 3.5-4.5 ppm due to spin-spin coupling. The amine (NH₂) and hydroxyl (OH) protons are exchangeable and may appear as broad singlets.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The four aromatic carbons attached to protons will appear in the ~115-130 ppm range, while the two quaternary aromatic carbons will be further downfield. The two aliphatic carbons of the ethanol side chain will appear in the more upfield region (~60-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.[3]

-

O-H Stretch: A strong, broad absorption band in the 3300-3400 cm⁻¹ region, characteristic of the alcohol group.[3]

-

N-H Stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the primary amine.

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹ (aryl ether) and another around 1050 cm⁻¹ (primary alcohol).

-

Aromatic C=C Stretch: Medium to weak bands in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion: The electron impact (EI) mass spectrum should show a molecular ion peak [M]⁺ at an m/z of 153, corresponding to the molecular weight.

-

Fragmentation: A prominent peak is observed at m/z 109.[1] This corresponds to the [M - C₂H₄O]⁺ fragment, resulting from the cleavage of the ether bond and loss of the hydroxyethyl group, leaving the stable 4-aminophenoxy cation. This fragmentation pattern is a key diagnostic feature.

Stability, Reactivity, and Safety

Chemical Stability and Degradation

Compounds containing an aminophenol moiety are susceptible to oxidation. Exposure to air, light, or oxidizing agents can lead to the formation of colored quinone-imine type impurities. This degradation pathway is a critical consideration for storage and formulation. It is recommended to store 2-(4-Aminophenoxy)ethanol under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Reactivity Profile

The compound's reactivity is governed by its three functional groups:

-

Aromatic Amine: Can undergo diazotization, acylation, and alkylation. It also imparts basic properties to the molecule.

-

Primary Alcohol: Can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification.

-

Phenolic Ether: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Safety and Handling

A thorough understanding of the hazards is essential for safe laboratory practice.

-

GHS Hazard Statements:

-

Handling Recommendations: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This technical guide has detailed the essential physicochemical properties of 2-(4-Aminophenoxy)ethanol, providing both established data and robust protocols for its empirical verification. By understanding its molecular identity, physical characteristics, spectroscopic fingerprint, and stability profile, researchers and developers can confidently utilize this versatile intermediate in their work. The emphasis on the causality behind experimental design aims to empower scientists to not only reproduce these results but also to adapt these methodologies to new chemical entities, fostering a culture of scientific integrity and innovation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80892, 2-(4-Aminophenoxy)ethanol. PubChem. Retrieved January 10, 2026, from [Link].

-

European Commission, Scientific Committee on Consumer Products (2006). SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. Retrieved January 10, 2026, from [Link].

-

Al-Majid, A. M., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(15), 4479. Retrieved January 10, 2026, from [Link].

-

Al-Majid, A. M., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. Retrieved January 10, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66904, 4-Aminophenethyl alcohol. PubChem. Retrieved January 10, 2026, from [Link].

-

Centers for Disease Control and Prevention (CDC). (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved January 10, 2026, from [Link].

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethanol. Retrieved January 10, 2026, from [Link].

-

Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Retrieved January 10, 2026, from [Link].

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 10, 2026, from [Link].

-

Shahin, M. M., & Bugaut, A. (1982). The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays. Mutation Research/Environmental Mutagenesis and Related Subjects, 102(4), 361-372. Retrieved January 10, 2026, from [Link].

-

Chemistry Student. (2024, March 2). H-NMR Spectra of Ethanol explained (peak splitting) [Video]. YouTube. Retrieved January 10, 2026, from [Link].

-

McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved January 10, 2026, from [Link].

Sources

An In-Depth Technical Guide to 2-(4-Aminophenoxy)ethanol (CAS 6421-88-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenoxy)ethanol, with the CAS number 6421-88-1, is a versatile bifunctional organic compound that serves as a crucial intermediate in the synthesis of a variety of commercially significant molecules, particularly in the pharmaceutical and polymer industries. Its structure, featuring a primary aromatic amine, an ether linkage, and a primary alcohol, provides multiple reactive sites for chemical modification. This guide offers a comprehensive technical overview of its synthesis, chemical properties, analytical methodologies, and key applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

2-(4-Aminophenoxy)ethanol is a solid at room temperature, with properties that make it a valuable building block in organic synthesis.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 6421-88-1 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| IUPAC Name | 2-(4-aminophenoxy)ethanol | [1] |

| Synonyms | 4-(2-hydroxyethoxy)aniline, p-(2-hydroxyethoxy)aniline | [1] |

| Appearance | Pale cream to yellow to brown crystals or powder | [2] |

| Melting Point | 73-74 °C | [3] |

| Boiling Point | 327.5 °C at 760 mmHg | [3] |

| Solubility | Soluble in methanol.[4] General solubility in polar organic solvents can be inferred from its structure. | [4] |

| pKa | The pKa of the anilinium ion is estimated to be around 4-5, typical for anilines. The alcohol proton is significantly less acidic. | [5] |

Synthesis of 2-(4-Aminophenoxy)ethanol

The synthesis of 2-(4-aminophenoxy)ethanol is typically achieved through a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group. This approach is favored for its high yields and the ready availability of starting materials.

Step 1: Williamson Ether Synthesis of 2-(4-Nitrophenoxy)ethanol

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[6] In this first step, 4-nitrophenol is deprotonated with a base to form the 4-nitrophenoxide ion, which then acts as a nucleophile, attacking an electrophilic 2-haloethanol, typically 2-chloroethanol or 2-bromoethanol.

The choice of a base is critical to ensure complete deprotonation of the phenol without causing side reactions. Potassium carbonate is a common and effective choice for this transformation.[7] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the SN2 reaction.[8]

Causality in Experimental Choices:

-

Choice of Base: A moderately strong base like K₂CO₃ is used because it is strong enough to deprotonate the phenol but not so strong as to promote elimination reactions with the 2-haloethanol.

-

Choice of Solvent: A polar aprotic solvent is chosen to solvate the cation (K⁺) while leaving the phenoxide anion relatively free to act as a nucleophile, thus accelerating the SN2 reaction.

-

Reaction Temperature: The reaction is typically heated to increase the reaction rate, but excessive temperatures are avoided to minimize potential side reactions.

Experimental Protocol: Synthesis of 2-(4-Nitrophenoxy)ethanol

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrophenol, anhydrous potassium carbonate, and a suitable polar aprotic solvent (e.g., acetone or DMF).

-

Stir the mixture and add 2-chloroethanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(4-nitrophenoxy)ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 2-(4-Nitrophenoxy)ethanol

The second step involves the reduction of the nitro group of 2-(4-nitrophenoxy)ethanol to a primary amine to yield the final product. Catalytic hydrogenation is the most common and efficient method for this transformation.[9]

Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitroarenes due to its high activity and selectivity.[10][11] The reaction is typically carried out in a protic solvent such as ethanol or methanol under a hydrogen atmosphere.[12]

Causality in Experimental Choices:

-

Choice of Catalyst: Pd/C is a heterogeneous catalyst, which simplifies the workup process as it can be easily removed by filtration.[9] It is also highly effective for the reduction of nitro groups without affecting other functional groups like the ether and alcohol.

-

Choice of Solvent: Protic solvents like ethanol are good at dissolving the starting material and the product and are suitable for hydrogenation reactions.

-

Hydrogen Source: Gaseous hydrogen is the most common reducing agent for this type of reaction. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine can also be employed.[12]

Experimental Protocol: Synthesis of 2-(4-Aminophenoxy)ethanol

-

Dissolve 2-(4-nitrophenoxy)ethanol in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen and stir the mixture at room temperature.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(4-aminophenoxy)ethanol.

-

The product can be further purified by recrystallization.

Analytical Methodologies

Accurate and reliable analytical methods are essential for monitoring the synthesis of 2-(4-aminophenoxy)ethanol, assessing its purity, and for pharmacokinetic studies of its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two powerful techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of 2-(4-aminophenoxy)ethanol due to its polarity. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[13][14]

Exemplary HPLC Protocol

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 240 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water mixture) and filter through a 0.45 µm syringe filter before injection.

Rationale for Methodological Choices:

-

C18 Column: The non-polar stationary phase of the C18 column effectively retains the moderately polar analyte.

-

Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate the amine group, leading to sharper peaks and better chromatographic resolution.

-

UV Detection: The aromatic ring in 2-(4-aminophenoxy)ethanol provides strong UV absorbance, making UV detection a sensitive and reliable method for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of 2-(4-aminophenoxy)ethanol, providing both separation and structural identification. Derivatization of the polar amine and hydroxyl groups may be necessary to improve volatility and peak shape.

Exemplary GC-MS Protocol

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.

-

Injection Mode: Splitless injection for trace analysis.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent (e.g., BSTFA) can be performed to increase volatility.

Rationale for Methodological Choices:

-

Capillary Column: Provides high-resolution separation of components in the sample.

-

Electron Ionization: A standard ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and structural confirmation.

Applications in Drug Development

2-(4-Aminophenoxy)ethanol is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5] Its bifunctional nature allows for its incorporation into a wide range of molecular scaffolds.

Synthesis of Beta-Blockers

A significant application of 2-(4-aminophenoxy)ethanol and its derivatives is in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases.[15] The general structure of many beta-blockers contains an aryloxypropanolamine moiety. 2-(4-Aminophenoxy)ethanol can serve as a precursor to the substituted phenol required for the synthesis of these drugs. The synthesis typically involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide with an amine.[16][17]

Synthesis of Analgesics and Anti-inflammatory Agents

Derivatives of 4-aminophenol are well-known for their analgesic and antipyretic properties, with paracetamol (acetaminophen) being a prime example.[8] 2-(4-Aminophenoxy)ethanol can be used to synthesize novel paracetamol analogues with potentially improved safety profiles or modified pharmacological activities.[8] The synthesis of such analogues often involves the acylation of the aromatic amine group.

Furthermore, the phenoxyacetic acid scaffold, which can be derived from related phenoxyethanol compounds, is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[18] This suggests the potential for 2-(4-aminophenoxy)ethanol to be used in the development of new anti-inflammatory agents.

Reactivity and Mechanistic Considerations

The reactivity of 2-(4-aminophenoxy)ethanol is dictated by its three functional groups: the aromatic amine, the primary alcohol, and the ether linkage.

-

Aromatic Amine: The amine group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The acylation of the amine with acetic anhydride is a key step in the synthesis of paracetamol-like structures.

-

Primary Alcohol: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.[7] It can also undergo esterification or be converted into a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions.

-

Ether Linkage: The ether bond is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

Safety and Handling

2-(4-Aminophenoxy)ethanol is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(4-Aminophenoxy)ethanol is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and the presence of multiple reactive functional groups make it an important building block for the development of new drugs, including beta-blockers, analgesics, and anti-inflammatory agents. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in research and drug development.

References

-

King's Land. (n.d.). Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Ethanol, 2-(4-aminophenoxy)-, hydrogen sulfate (ester) on Newcrom R1 HPLC column. Retrieved from [Link]

- Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods.

-

PubMed. (1981). Synthesis and pharmacology of potential beta-blockers. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80892, 2-(4-Aminophenoxy)ethanol. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubMed. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66904, 4-Aminophenethyl alcohol. Retrieved from [Link]

-

University of Calgary. (n.d.). Synthesis of Analgesics: Aspirin & Acetaminophen. Retrieved from [Link]

-

MDPI. (2018). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Retrieved from [Link]

-

PubMed. (2009). Partial oxidation of allylic and primary alcohols with O(2) by photoexcited TiO(2). Retrieved from [Link]

-

Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column. Retrieved from [Link]

-

MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

-

ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

- Aberystwyth University. (n.d.). Two-Step Synthesis of Paracetamol (Acetaminophen).

-

PMC. (2022). Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. Retrieved from [Link]

-

PMC. (2014). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

-

MDPI. (2022). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. Retrieved from [Link]

-

ResearchGate. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatization. Retrieved from [Link]

-

UP-Lublin. (n.d.). Reactions in organic chemistry I. Reactions of oxidation – based on the example of various organic compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

-

PubMed. (1995). Synthesis of Ethanone and Ethanol Derivatives of 2-benzoxazolinone; Potent Analgesic and Antiinflammatory Compounds Inhibiting Prostaglandin E2. Retrieved from [Link]

-

ACS Publications. (2001). The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments. Retrieved from [Link]

-

SHANDONG LOOK CHEMICAL. (2020). Acetone, ethanol and other solvents and water miscibility, you can use it to do extraction solvent! You read that right!. Retrieved from [Link]

-

PMC. (2013). Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach. Retrieved from [Link]

Sources

- 1. 2-(4-Aminophenoxy)ethanol | C8H11NO2 | CID 80892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Aminophenoxy)ethyl hydrogen sulfate [dyestuffintermediates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. chemicalkland.com [chemicalkland.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 8. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. mdpi.com [mdpi.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separation of Ethanol, 2-(4-aminophenoxy)-, hydrogen sulfate (ester) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jmedchem.com [jmedchem.com]

- 16. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 18. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Aminophenoxy)ethanol

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(4-Aminophenoxy)ethanol, a key intermediate in the development of various pharmaceuticals and other organic compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of 2-(4-Aminophenoxy)ethanol

2-(4-Aminophenoxy)ethanol, with the chemical formula C8H11NO2, is a versatile chemical building block.[1][2] Its structure, featuring a primary aromatic amine, an ether linkage, and a primary alcohol, allows for a wide range of chemical modifications, making it a valuable precursor in the synthesis of more complex molecules. The development of its hydrochloride salt was a significant step to improve its stability and solubility for broader applications in synthesis.[3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-(4-Aminophenoxy)ethanol is crucial for its synthesis, handling, and application.

| Property | Value | Source |

| Molecular Formula | C8H11NO2 | [2] |

| Molecular Weight | 153.18 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 73-74 °C | [1] |

| Boiling Point | 327.5°C at 760 mmHg | [1] |

| CAS Number | 6421-88-1 | [2] |

Part 1: Synthesis of 2-(4-Aminophenoxy)ethanol

The synthesis of 2-(4-aminophenoxy)ethanol can be approached through various routes. The most common and efficient method involves a two-step process: a Williamson ether synthesis followed by the reduction of a nitro group.

Synthetic Pathway Overview

Caption: Synthetic route for 2-(4-Aminophenoxy)ethanol.

Step 1: Williamson Ether Synthesis of 2-(4-Nitrophenoxy)ethanol

The Williamson ether synthesis is a reliable method for forming ethers from an organohalide and an alkoxide.[4][5] In this synthesis, the phenoxide ion of 4-nitrophenol acts as the nucleophile, attacking an electrophilic two-carbon synthon.[6]

Causality Behind Experimental Choices:

-

Starting Materials: 4-Nitrophenol is chosen due to the electron-withdrawing nature of the nitro group, which increases the acidity of the phenolic proton, facilitating the formation of the phenoxide nucleophile. Ethyl bromoacetate or a similar 2-haloethanol derivative serves as the electrophile.[7][8]

-

Base and Solvent: A moderately strong base like potassium carbonate (K2CO3) is sufficient to deprotonate the phenol.[9] A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal as it solvates the cation of the base, leaving the anionic nucleophile more reactive, and it does not participate in the reaction.[4][9]

Detailed Experimental Protocol:

-

To a solution of 4-nitrophenol in DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature to form the potassium 4-nitrophenoxide salt.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the crude product, wash with water, and dry under vacuum.

Step 2: Reduction of the Nitro Group

The selective reduction of the nitro group to a primary amine is the final step. Several methods can be employed, with the choice depending on factors like scale, desired purity, and available equipment.

Causality Behind Experimental Choices:

-

Reducing Agent:

-

Iron in the presence of an acid (e.g., NH4Cl or HCl): This is a classic and cost-effective method for nitro group reduction.[8] The reaction is heterogeneous and generally provides high yields.

-

Catalytic Hydrogenation (H2/Pd-C): This method is very clean, as the only byproduct is water.[10] It requires specialized equipment for handling hydrogen gas safely.[11]

-

Detailed Experimental Protocol (using Fe/NH4Cl):

-

Suspend the 2-(4-nitrophenoxy)ethanol intermediate in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can then be purified.

Part 2: Purification and Characterization

Purification of the final product is critical to meet the stringent requirements for its use in drug development and other high-purity applications.

Purification Workflow

Caption: Purification and characterization workflow.

Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol-water mixture).

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Filter the crystals and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Characterization Techniques

A battery of analytical techniques is employed to confirm the identity and purity of the synthesized 2-(4-Aminophenoxy)ethanol.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals include those for the aromatic protons, the methylene groups of the ethoxy chain, the hydroxyl proton, and the amine protons.

-

¹³C NMR: Shows the number of unique carbon environments in the molecule.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Identifies the functional groups present. Key expected peaks include N-H stretching for the amine, O-H stretching for the alcohol, C-O stretching for the ether, and C=C stretching for the aromatic ring.

3. Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The molecular ion peak [M]+ should correspond to the calculated molecular weight.[2]

4. Elemental Analysis:

-

Provides the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which should match the theoretical values for C8H11NO2.

Summary of Expected Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (δ 6.5-7.0 ppm), Methylene protons (-O-CH₂- and -CH₂-OH), Amine protons (-NH₂), Hydroxyl proton (-OH) |

| ¹³C NMR | Aromatic carbons, Methylene carbons |

| FTIR (cm⁻¹) | ~3400-3200 (N-H and O-H stretch), ~1240 (C-O ether stretch), ~1600 (C=C aromatic stretch) |

| Mass Spec (m/z) | Molecular ion peak at ~153.18 |

Part 3: Safety, Handling, and Applications

Safety and Handling: 2-(4-Aminophenoxy)ethanol and its intermediates should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] All manipulations should be performed in a well-ventilated fume hood.[12] In case of contact, flush the affected area with copious amounts of water.[14]

GHS Hazard Information:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Applications: The primary application of 2-(4-Aminophenoxy)ethanol is as an intermediate in organic synthesis. Its bifunctional nature allows it to be a versatile building block for:

-

Pharmaceuticals: It is a precursor for various active pharmaceutical ingredients.

-

Hair Dyes: Certain derivatives are used in oxidative hair coloring products.[15][16]

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of 2-(4-Aminophenoxy)ethanol. By understanding the principles behind the synthetic steps and employing rigorous purification and characterization techniques, researchers can confidently produce this valuable intermediate for a range of applications in drug development and beyond.

References

-

PubChem. (n.d.). 2-(4-Aminophenoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). Retrieved from [Link]

-

MDPI. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-aminophenoxy)-2-methylpropionate. Retrieved from [Link]

- Google Patents. (n.d.). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-(4-Aminophenoxy)ethanol | C8H11NO2 | CID 80892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. jk-sci.com [jk-sci.com]

- 10. prepchem.com [prepchem.com]

- 11. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. jayorganics.com [jayorganics.com]

- 15. ec.europa.eu [ec.europa.eu]

- 16. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]

Spectroscopic data of 2-(4-Aminophenoxy)ethanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Aminophenoxy)ethanol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic signature of 2-(4-Aminophenoxy)ethanol (CAS: 6421-88-1), a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] A thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and quality control in research and drug development settings. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the interpretation of this data.

Molecular Structure and Properties:

-

IUPAC Name: 2-(4-aminophenoxy)ethanol[2]

Caption: Molecular Structure of 2-(4-Aminophenoxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom, revealing the connectivity and spatial relationships within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, while spin-spin coupling patterns reveal the number of neighboring protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Aminophenoxy)ethanol in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can exchange with the labile -OH and -NH₂ protons, which can be observed as broad singlets.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature. A standard pulse sequence is typically sufficient.

-

Processing: Process the Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

¹H NMR Data Summary

| Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| -NH₂ | ~4.5 - 5.5 (broad) | Singlet | 2H |

| Ar-H (ortho to -O) | ~6.7 - 6.9 | Doublet | 2H |

| Ar-H (ortho to -NH₂) | ~6.5 - 6.7 | Doublet | 2H |

| -O-CH₂- | ~3.9 - 4.1 | Triplet | 2H |

| -CH₂-OH | ~3.6 - 3.8 | Triplet | 2H |

| -OH | ~4.0 - 5.0 (broad) | Singlet | 1H |

Interpretation and Causality:

-

Aromatic Protons: The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating amino group are expected to be more shielded (upfield) compared to those ortho to the oxygen of the phenoxy group.

-

Aliphatic Chain Protons: The two methylene (-CH₂-) groups of the ethanol chain appear as triplets due to coupling with each other. The -O-CH₂- protons are deshielded by the adjacent oxygen atom, causing them to resonate further downfield than the -CH₂-OH protons.

-

Labile Protons: The amine (-NH₂) and hydroxyl (-OH) protons are labile and can exchange with each other and with trace water in the solvent. This typically results in broad singlet peaks whose chemical shifts are highly dependent on concentration, temperature, and solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

¹³C NMR Data Summary

| Assignment | Chemical Shift (δ) ppm (Predicted) |

| Ar-C -NH₂ | ~140 - 142 |

| Ar-C -O | ~150 - 152 |

| Ar-C H (ortho to -NH₂) | ~115 - 117 |

| Ar-C H (ortho to -O) | ~116 - 118 |

| -O-C H₂- | ~68 - 70 |

| -C H₂-OH | ~60 - 62 |

Interpretation and Causality:

-

Aromatic Carbons: The spectrum shows four signals for the aromatic carbons due to the molecule's symmetry. The carbons directly attached to the nitrogen (C-NH₂) and oxygen (C-O) are significantly deshielded and appear furthest downfield. The protonated aromatic carbons appear in the typical aromatic region, with slight variations due to the electronic effects of the substituents.

-

Aliphatic Carbons: The two aliphatic carbons are clearly distinguished. The carbon atom directly bonded to the phenoxy oxygen (-O-CH₂-) is more deshielded and appears at a higher chemical shift compared to the terminal carbon bearing the hydroxyl group (-CH₂-OH).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at specific frequencies, creating a unique spectral fingerprint.

Experimental Protocol: FTIR-ATR Acquisition

-

Sample Preparation: Place a small amount of the solid 2-(4-Aminophenoxy)ethanol powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, press the sample firmly against the crystal using the pressure clamp and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3200 - 3400 (broad) | O-H Stretch | Alcohol (-OH) |

| 2850 - 3000 | C-H Stretch | Aliphatic (CH₂) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| 1220 - 1260 | C-O Stretch | Aryl Ether |

| 1050 - 1150 | C-O Stretch | Primary Alcohol |

Interpretation and Causality:

-

N-H and O-H Region: The region above 3000 cm⁻¹ is highly diagnostic. The primary amine group (-NH₂) typically shows two distinct peaks corresponding to asymmetric and symmetric stretching. These are often superimposed on a broad absorption band from the hydrogen-bonded O-H stretch of the alcohol group.

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ confirm the presence of the aliphatic -CH₂- groups.

-

Fingerprint Region: The "fingerprint" region (<1600 cm⁻¹) contains a wealth of information. Strong peaks around 1500 and 1600 cm⁻¹ are characteristic of the aromatic ring's C=C stretching vibrations. The strong absorption band around 1240 cm⁻¹ is a key indicator of the aryl-alkyl ether C-O linkage, while the C-O stretch of the primary alcohol appears around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), typically with an Electron Ionization (EI) source.

-

Data Acquisition: Inject the sample into the GC, where it is vaporized and separated from impurities. The separated compound enters the MS source, where it is ionized (typically at 70 eV). The resulting ions are separated by the mass analyzer and detected.

-

Analysis: The resulting mass spectrum plots ion abundance versus m/z.

MS Data Summary

| m/z | Ion | Interpretation |

| 153 | [M]⁺ | Molecular Ion |

| 109 | [M - C₂H₄O]⁺ | Loss of ethylene oxide |

| 108 | [M - C₂H₅O]⁺ | Cleavage of the ether linkage |

Interpretation and Fragmentation Pathway: The electron ionization (EI) mass spectrum provides clear evidence for the molecular structure.

-

Molecular Ion: A distinct molecular ion peak [M]⁺ is observed at m/z 153, which corresponds to the molecular weight of the compound.[2]

-

Key Fragments: The most prominent fragment ions result from the cleavage of the ether bond and the side chain. The base peak is often observed at m/z 109 , corresponding to the 4-aminophenol radical cation formed by the loss of an ethylene oxide molecule.[2] A significant peak at m/z 108 is also common, arising from the cleavage of the C-O bond with a hydrogen transfer.[2]

Caption: Proposed EI mass spectrometry fragmentation of 2-(4-Aminophenoxy)ethanol.

Safety and Handling

As a laboratory chemical, 2-(4-Aminophenoxy)ethanol must be handled with appropriate care.

-

Hazards: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][4] It may also cause respiratory irritation.[2][4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4][5] Work in a well-ventilated area or a chemical fume hood.[5]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[5] Some suppliers recommend storing under an inert atmosphere as the compound can be air-sensitive.

Conclusion

The spectroscopic profile of 2-(4-Aminophenoxy)ethanol is well-defined and serves as a reliable basis for its identification and quality assessment. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, IR spectroscopy validates the presence of key amine, alcohol, ether, and aromatic functional groups, and mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern. This integrated spectroscopic data provides a robust and self-validating system for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

-

PubChem. (n.d.). 2-(4-Aminophenoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Aminophenyl)ethanol. Wiley-VCH. Retrieved from [Link]

-

GSRS. (n.d.). 2-(4-AMINOPHENOXY)ETHANOL. FDA Global Substance Registration System. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 2-(4-Aminophenoxy)ethanol: 1H and 13C NMR Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenoxy)ethanol is a valuable bifunctional molecule incorporating a primary aromatic amine, an ether linkage, and a primary alcohol. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. A thorough structural elucidation and confirmation of its chemical identity are paramount for its application in any synthetic endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural characterization of organic molecules. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of 2-(4-Aminophenoxy)ethanol, offering a detailed interpretation of chemical shifts, coupling constants, and peak assignments. The causality behind the observed spectral features will be explained based on fundamental principles of NMR spectroscopy, providing a framework for the analysis of similarly substituted aromatic compounds.

Molecular Structure and NMR-Active Nuclei

The structure of 2-(4-Aminophenoxy)ethanol (C8H11NO2) contains several distinct proton and carbon environments, each giving rise to a unique signal in the respective NMR spectra.[1][2] Understanding the symmetry and electronic environment of each nucleus is key to interpreting the spectra.

Caption: A streamlined workflow for the acquisition and analysis of NMR spectra.

Conclusion

This in-depth technical guide provides a comprehensive analysis of the 1H and 13C NMR spectra of 2-(4-Aminophenoxy)ethanol. By understanding the principles behind chemical shifts and coupling patterns, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data, ensuring the integrity and reproducibility of experimental results. The detailed spectral interpretation serves as a valuable reference for scientists working with substituted aromatic compounds in drug discovery and materials science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80892, 2-(4-Aminophenoxy)ethanol. Retrieved from [Link]

-

Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S2. 13 C NMR spectrum of compound 2. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of compound 2–4 (7.5 mM in CDCl3): (a) before.... Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 2-(4-AMINOPHENOXY)ETHANOL. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000108). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Aminophenyl)ethanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

Sources

Infrared spectroscopy of 2-(4-Aminophenoxy)ethanol

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(4-Aminophenoxy)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-(4-Aminophenoxy)ethanol (C₈H₁₁NO₂), a molecule of interest in pharmaceutical and materials science.[1][2] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delivers an in-depth analysis of the molecule's vibrational characteristics, a field-proven experimental protocol for acquiring high-quality spectra, and a detailed guide to spectral interpretation. By explaining the causality behind methodological choices and grounding all claims in authoritative references, this guide serves as a practical and trustworthy resource for the structural characterization of this and similar bifunctional molecules.

Introduction

The Compound: 2-(4-Aminophenoxy)ethanol

2-(4-Aminophenoxy)ethanol is a bifunctional organic compound featuring a primary aromatic amine, a primary alcohol, and an ether linkage, all connected to a para-substituted benzene ring.[2] This unique combination of functional groups makes it a valuable building block, or synthon, in the synthesis of more complex molecules, including potential dual-acting hypoglycemic agents.[3] The presence of both hydrogen-bond donating (-OH, -NH₂) and accepting (ether oxygen) groups dictates its physical properties and reactivity. Accurate structural confirmation is paramount in its application, and Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative first-line technique for this purpose.

The Principle of Infrared Spectroscopy

Infrared (IR) spectroscopy measures the interaction of infrared radiation with matter.[4] Covalent bonds within a molecule are not rigid; they can be thought of as springs that vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes (e.g., stretching, bending, wagging).[5] An IR spectrum is a plot of this absorption (or transmittance) versus the frequency of the radiation (typically expressed as wavenumber, cm⁻¹). The spectrum is divided into two main regions: the functional group region (4000-1500 cm⁻¹) where characteristic vibrations of specific functional groups appear, and the fingerprint region (1500-400 cm⁻¹) which arises from complex molecular deformations and is unique to the entire molecule.[4]

Molecular Structure and Predicted Vibrational Modes

The IR spectrum of 2-(4-Aminophenoxy)ethanol is a composite of the vibrational modes of its constituent parts. A thorough analysis of its structure allows for the prediction of its most prominent spectral features.

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

-

Preparation: Place ~200 mg of spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to ensure it is completely dry. Allow to cool in a desiccator.

-

Sample Weighing: In an agate mortar, weigh approximately 1-2 mg of 2-(4-Aminophenoxy)ethanol. Add approximately 100-150 mg of the dried KBr. The optimal sample concentration is 0.2% to 1%. [6]3. Grinding & Mixing: Thoroughly grind the mixture with an agate pestle for several minutes until a fine, homogenous powder is obtained. The consistency should be similar to flour.

-

Pellet Pressing: Transfer a portion of the powder into the collar of a KBr pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 7-10 tons for several minutes.

-

Pellet Inspection: Carefully release the pressure and disassemble the die. A good pellet will be thin and transparent or translucent. A cloudy appearance may indicate insufficient grinding, moisture, or inadequate pressure. [6]6. Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Scan: Mount the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Use the spectrometer software to perform a baseline correction and normalize the resulting spectrum for analysis.

Spectral Interpretation: A Guided Analysis

Interpreting the acquired spectrum involves systematically assigning the observed absorption bands to the predicted vibrational modes.

-

High-Frequency Region (4000-2500 cm⁻¹):

-

Begin by identifying the very broad, strong absorption centered around 3300 cm⁻¹. This is unequivocally the hydrogen-bonded O-H stretch from the alcohol. [7] * Look for two sharper, weaker peaks superimposed on this broad band, likely around 3400 cm⁻¹ and 3320 cm⁻¹. These are the asymmetric and symmetric N-H stretches of the primary amine. [8] * Observe the C-H stretching region. You should see weaker bands just above 3000 cm⁻¹ (aromatic =C-H stretch ) and more distinct, medium-intensity bands just below 3000 cm⁻¹ (aliphatic -C-H stretch ). [9][10]

-

-

Mid-Frequency Region (1700-1300 cm⁻¹):

-

Fingerprint Region (1300-650 cm⁻¹):

-

This region is crucial for confirming the ether linkage and substitution pattern. Expect to find a very strong, prominent band around 1250 cm⁻¹. This is a key diagnostic peak resulting from the asymmetric Ar-O-C stretch of the aromatic ether, likely overlapping with the C-N stretch . [8][11] * Another strong band should appear near 1050 cm⁻¹, corresponding to the C-O stretch of the primary alcohol. [7] * Finally, locate a strong absorption between 860 cm⁻¹ and 790 cm⁻¹. This is the C-H out-of-plane bending mode that confirms the para substitution pattern of the benzene ring. [12]

-

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of 2-(4-Aminophenoxy)ethanol. A systematic analysis allows for the unambiguous identification of all key functional groups: the primary alcohol, the primary aromatic amine, the aromatic ether, and the para-substituted benzene ring. The characteristic broad O-H stretch, the double-peaked N-H stretch, the strong ether C-O band around 1250 cm⁻¹, and the para-substitution C-H bend below 900 cm⁻¹ collectively provide a unique spectral fingerprint. By employing the robust KBr pellet method detailed herein, researchers can confidently and rapidly obtain high-quality data to confirm the identity and purity of their material, ensuring the integrity of subsequent research and development efforts.

References

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80892, 2-(4-Aminophenoxy)ethanol. [Link]

-

Al-Wahaibi, L. H., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

-

Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. [Link]

-

Global Substance Registration System. (n.d.). 2-(4-AMINOPHENOXY)ETHANOL. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

Badawi, H. M. (2011). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. ResearchGate. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. [Link]

-

ResearchGate. (2024). Characterization of monosubstituted benzene ices. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy. [Link]

-

ProQuest. (2022). The Development Of Fundamental Insights Into The Electronic Behaviors Of Next-Generation Materials. [Link]

-

ACD/Labs. (2008). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

National Library of Medicine. (2010). Modeling the rovibrationally excited C2H4OH radicals from the photodissociation of 2-bromoethanol at 193 nm. [Link]

Sources

- 1. 2-(4-Aminophenoxy)ethanol | C8H11NO2 | CID 80892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

Molecular weight and formula of 2-(4-Aminophenoxy)ethanol

Initiating Data Collection

I'm starting by gathering data on 2-(4-Aminophenoxy)ethanol. I'm focusing on key properties like molecular weight and chemical formula, laying the foundation for further analysis.

Data Gathering Deep Dive

I'm now diving deep into data acquisition for 2-(4-Aminophenoxy)ethanol. I'm focusing on finding authoritative sources for its properties and searching for experimental protocols for handling, analysis, and applications. Simultaneously, I'm identifying key concepts for Graphviz visualization, particularly its molecular structure and property relationships. The goal is to construct a solid technical guide.

Defining Guide Structure

I'm now outlining the structure of the technical guide. My current plan is to begin with an introduction to 2-(4-Aminophenoxy)ethanol, followed by its formula and molecular weight calculation. A table of physicochemical properties is next, and I intend to visualize the molecule's structure with Graphviz. The guide will conclude with a synthesized overview, supported by citations and references.

Physicochemical Characterization of 2-(4-Aminophenoxy)ethanol: A Guide to Melting Point and Solubility Analysis

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical properties of 2-(4-Aminophenoxy)ethanol (CAS: 6421-88-1): its melting point and solubility profile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth theoretical context, field-proven experimental protocols, and expert insights into the practical aspects of characterization. We will explore the structural basis for its physical behavior, present collated data from reliable sources, and provide detailed, self-validating methodologies based on pharmacopeial and international standards for accurate laboratory determination.

Introduction and Molecular Overview

2-(4-Aminophenoxy)ethanol is a bifunctional organic compound featuring a primary aromatic amine and a primary alcohol, linked by an ether group.[1][2][3] Its unique structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[4] An accurate understanding of its physical properties is paramount for its effective use in reaction design, process scale-up, formulation development, and regulatory compliance.

Table 1: Core Physicochemical Properties of 2-(4-Aminophenoxy)ethanol

| Property | Value | Source |

|---|---|---|

| CAS Number | 6421-88-1 | [2][4] |

| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 153.18 g/mol | [1][2][3] |

| Appearance | Brown to black powder | [5] |

| Boiling Point | 327.5 °C at 760 mmHg | [4] |

| Density | ~1.18 g/cm³ (Predicted) |[4][5] |

The presence of both hydrogen bond donor groups (-NH₂, -OH) and a hydrogen bond acceptor (the ether oxygen) suggests a strong potential for intermolecular interactions, which directly governs the compound's melting point and solubility characteristics.[1][6]

Melting Point Analysis

The melting point of a crystalline solid is a fundamental thermal property that provides a primary indication of its identity and purity. For a pure compound, the melting range is typically sharp, whereas impurities tend to depress and broaden this range.

Theoretical Principles and Structural Influence

The melting point of 2-(4-Aminophenoxy)ethanol is dictated by the energy required to overcome the intermolecular forces holding the molecules in a fixed crystal lattice. Key contributors include:

-

Hydrogen Bonding: The primary amine (-NH₂) and terminal hydroxyl (-OH) groups are capable of extensive hydrogen bonding, which is the strongest intermolecular force at play.

-

Dipole-Dipole Interactions: The polar ether linkage and the overall molecular asymmetry create a net dipole moment.

-

Van der Waals Forces: The aromatic ring contributes to dispersion forces.

The combination of these strong forces results in a relatively high melting point for a molecule of its size.